molecular formula C7H16NO5P B14760641 Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate

Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate

Cat. No.: B14760641
M. Wt: 225.18 g/mol
InChI Key: CBFNUFKBRIVNLN-UHFFFAOYSA-N
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Description

Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate is a chemical compound with the molecular formula C7H16NO5P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl (2-hydroxyethyl)phosphonate with methacryloyl chloride in the presence of triethylamine in dichloromethane . The resulting product is then isolated by distillation under vacuum at 85°C . Another method involves the methanolysis of acid derivatives using bromotrimethylsilane and methanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromotrimethylsilane, methanol, triethylamine, and various halides. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various phosphonate esters .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2-hydroxyethyl)phosphonate
  • Dimethyl [(2-methacryloyloxy)ethyl]phosphonate
  • Phosphonic acid derivatives

Uniqueness

Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its ability to form strong bonds with metals and its biocompatibility make it particularly valuable in both industrial and medical applications .

Properties

Molecular Formula

C7H16NO5P

Molecular Weight

225.18 g/mol

IUPAC Name

3-dimethoxyphosphoryl-N-methoxy-N-methylpropanamide

InChI

InChI=1S/C7H16NO5P/c1-8(11-2)7(9)5-6-14(10,12-3)13-4/h5-6H2,1-4H3

InChI Key

CBFNUFKBRIVNLN-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CCP(=O)(OC)OC)OC

Origin of Product

United States

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